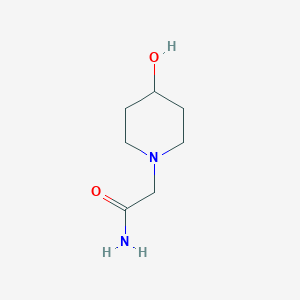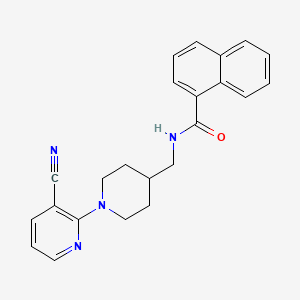![molecular formula C18H13BrO5 B2448329 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one CAS No. 147723-12-4](/img/structure/B2448329.png)
2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzo[d][1,3]dioxin, which is a type of aromatic organic compound . It contains a bromine atom and a methoxy group, which could potentially influence its reactivity and properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving salicylic acids and acetylenic esters . The reaction is typically mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a bromine atom. The presence of the benzo[d][1,3]dioxin core suggests that the compound may have interesting photophysical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom could increase its molecular weight and potentially its boiling point .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- A study by Velpula et al. (2015) demonstrated the one-pot and solvent-free synthesis of chromen-2-ones through a multicomponent reaction, indicating the versatility of chromen-2-ones in synthetic organic chemistry. This process showcases the efficiency of synthesizing complex molecules that could potentially include derivatives similar to the compound Velpula et al., 2015.
- Research by da Silva et al. (2007) highlighted the structural characterization of chromen derivatives, providing insight into their chemical behavior and interactions, which are crucial for understanding the applications of such compounds in various fields da Silva et al., 2007.
Biological Activities
- Mandala et al. (2013) synthesized a series of chromen-2-one derivatives and evaluated their antimicrobial activity, demonstrating the potential of chromen derivatives in developing new antimicrobial agents Mandala et al., 2013.
- Kadhum et al. (2011) studied the antioxidant activity of synthesized coumarins, a category to which the mentioned compound may relate. This research underscores the significance of chromen derivatives as potent antioxidants Kadhum et al., 2011.
Anticancer and Cytotoxic Evaluation
- Alipour et al. (2014) developed a new strategy for synthesizing homoisoflavonoids, including chromen-8-ones, and assessed their cytotoxic activities against breast cancer cell lines. This indicates the potential application of such compounds in cancer research Alipour et al., 2014.
Material Science and Photophysical Properties
- Photochromism of chromene crystals was explored by Hobley et al. (2000), demonstrating the unique photophysical properties of chromenes that could be utilized in developing photo-responsive materials Hobley et al., 2000.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, playing a pivotal role in natural products and synthetic organic chemistry .
Mode of Action
It’s known that the compound can be synthesized from salicylic acids and acetylenic esters, mediated by cui and nahco3 in acetonitrile . The resulting compound can then undergo room temperature amidation with primary amines to afford the corresponding salicylamides .
Biochemical Pathways
Similar compounds have been found to play a significant role in various biochemical pathways, contributing to the development of novel organic materials for luminescent applications due to their unique photophysical properties .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness and stability of similar compounds .
Properties
IUPAC Name |
2-(6-bromo-4H-1,3-benzodioxin-8-yl)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO5/c1-21-12-2-3-13-15(20)7-17(24-16(13)6-12)14-5-11(19)4-10-8-22-9-23-18(10)14/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYIOACWCWIMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC4=C3OCOC4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[3-[(4-Chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2448246.png)
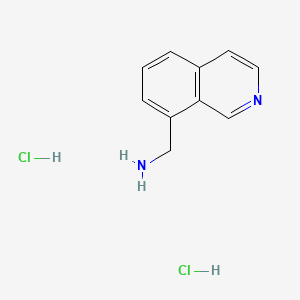


![3-allyl-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2448253.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2448254.png)
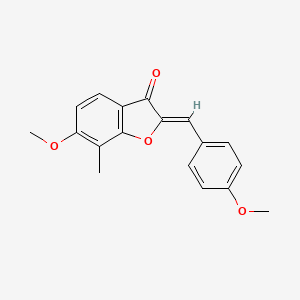
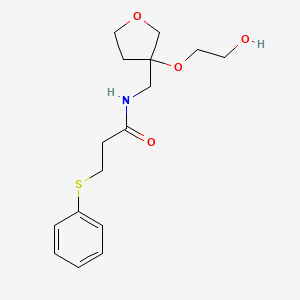


![N-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2448262.png)
![5-(3,5-dimethoxyphenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2448267.png)
